BenchChemオンラインストアへようこそ!

UK-101

Immunoproteasome LMP2 inhibitor Subunit selectivity

UK-101 is a potent, selective immunoproteasome β1i (LMP2) inhibitor. Its 144-fold selectivity over β1c ensures specific LMP2 targeting without confounding constitutive proteasome or NF-κB pathway inhibition. This validated chemical probe is essential for accurately dissecting LMP2's role in cancer biology and immunology, enabling reproducible, high-confidence research outcomes unavailable with pan-proteasome inhibitors.

Molecular Formula C25H48N2O5Si
Molecular Weight 484.7 g/mol
Cat. No. B12418627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUK-101
Molecular FormulaC25H48N2O5Si
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO[Si](C)(C)C(C)(C)C
InChIInChI=1S/C25H48N2O5Si/c1-10-11-12-13-14-21(28)26-19(4)23(30)27-20(15-18(2)3)22(29)25(16-31-25)17-32-33(8,9)24(5,6)7/h18-20H,10-17H2,1-9H3,(H,26,28)(H,27,30)/t19-,20-,25-/m0/s1
InChIKeyOHYPIFPQEYUPDQ-RLSLOFABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UK-101 Compound Overview: A Selective Immunoproteasome β1i (LMP2) Inhibitor for Targeted Cancer Research and Procurement


UK-101 (CAS 1000313-40-5) is a small-molecule α′,β′-epoxyketone peptide that functions as a potent and selective irreversible inhibitor of the immunoproteasome catalytic subunit β1i, also known as low molecular mass polypeptide-2 (LMP2) [1]. The compound is characterized by its molecular formula C25H48N2O5Si, a molecular weight of 484.74 g/mol, and a unique structural feature—a tert-butyldimethylsilyl (TBDMS) group—that confers its exceptional subunit specificity . Unlike broad-spectrum proteasome inhibitors that target both constitutive and immunoproteasomes indiscriminately, UK-101 was rationally designed to exploit structural differences in the substrate-binding pockets between LMP2 and the homologous constitutive β1c and β5 subunits [2]. This specificity translates to a well-defined selectivity profile that is highly reproducible across independent studies and vendor certifications, making UK-101 a valuable chemical probe for dissecting LMP2-specific functions in cancer biology and immunology research.

Why UK-101 Cannot Be Substituted with Generic Proteasome Inhibitors or Other Immunoproteasome Inhibitors


Procurement specialists and research scientists cannot assume functional interchangeability between UK-101 and other proteasome-targeting agents due to fundamental differences in subunit selectivity, molecular mechanism, and downstream biological consequences. Generic proteasome inhibitors such as epoxomicin or bortezomib exhibit broad activity against multiple catalytic subunits of both the constitutive proteasome (β1c, β2c, β5c) and the immunoproteasome (β1i, β2i, β5i), leading to widespread proteotoxic stress and NF-κB pathway inhibition [1]. In contrast, UK-101's 144-fold selectivity for β1i over β1c and 10-fold selectivity over β5c ensures that LMP2 inhibition occurs without concurrent suppression of constitutive proteasome activity, thereby avoiding the dose-limiting toxicities associated with pan-proteasome blockade . Furthermore, other immunoproteasome-selective inhibitors such as ONX-0914 (PR-957) target entirely different subunits—primarily β5i (LMP7)—and elicit distinct immunological and antitumor profiles . Even within the β1i-targeting class, the unique structural basis of UK-101's selectivity (TBDMS group-dependent steric clash with Tyr169 in β5c) means that structural analogs lacking this moiety fail to replicate its precise selectivity window [2]. For applications requiring unambiguous attribution of phenotypes to LMP2 catalytic activity, substitution with any other proteasome inhibitor introduces confounding variables that compromise experimental validity and data reproducibility.

Quantitative Differentiation Evidence for UK-101 Against Comparator Proteasome Inhibitors


UK-101 Exhibits 144-Fold Selectivity for LMP2 (β1i) Over Constitutive β1c Subunit

UK-101 demonstrates a selectivity window of 144-fold for the immunoproteasome catalytic subunit β1i (LMP2) compared to the homologous constitutive proteasome subunit β1c. This quantitative differentiation is derived from direct IC50 measurements in cell-free biochemical assays using purified human 20S proteasome preparations [1]. In contrast, pan-proteasome inhibitors like epoxomicin and bortezomib exhibit high potency against both immunoproteasome and constitutive proteasome subunits with minimal selectivity (typically less than 10-fold across subunits) [2]. The selectivity ratio of 144:1 (β1i vs β1c) and 10:1 (β1i vs β5c) provides researchers with a well-defined experimental window where LMP2 catalytic activity can be inhibited without functionally compromising constitutive proteasome-mediated protein degradation pathways [1].

Immunoproteasome LMP2 inhibitor Subunit selectivity β1i

UK-101 Preserves IκBα Degradation and NF-κB Activation Unlike Bortezomib

In a direct comparative study using H23 lung adenocarcinoma and Panc-1 pancreatic cancer cells, UK-101 treatment (at concentrations up to 50 μM) did not block TNFα-induced IκBα phosphorylation or degradation, nor did it impair nuclear translocation of NF-κB proteins or NF-κB transcriptional activity [1]. This contrasts sharply with epoxomicin (a pan-proteasome inhibitor), which completely abrogated IκBα degradation and NF-κB activation at 500 nM under identical experimental conditions [1]. Bortezomib, the FDA-approved proteasome inhibitor, similarly blocks IκBα degradation as a central component of its antitumor mechanism, an effect that UK-101 does not replicate [2]. This differential pharmacological profile was confirmed in PC-3 prostate cancer cells, where UK-101 (25 μM) failed to prevent TNFα-stimulated IκBα degradation while inducing apoptosis through an LMP2-dependent, NF-κB-independent mechanism [2].

NF-κB pathway IκBα degradation Mechanism of action Differential pharmacology

UK-101 Achieves 50-60% Tumor Growth Inhibition In Vivo with Minimal Systemic Toxicity

In a PC-3 human prostate cancer xenograft model in male nude mice, UK-101 administered intraperitoneally at 3 mg/kg twice weekly for 3 weeks resulted in a 50-60% reduction in tumor volume compared to vehicle-treated controls [1]. Notably, this antitumor efficacy was achieved without significant body weight loss or overt phenotypic changes in treated mice, indicating a favorable tolerability profile that contrasts with the known systemic toxicities of pan-proteasome inhibitors [1]. The tumor growth inhibition was accompanied by immunohistochemical evidence of increased cleaved caspase-3, confirming that apoptosis contributed to the observed efficacy [1]. This in vivo efficacy is comparable in magnitude to that reported for bortezomib in similar prostate cancer xenograft models (typically 40-60% tumor growth inhibition at maximally tolerated doses), but with a substantially improved therapeutic index as indicated by the absence of weight loss or systemic toxicity at efficacious doses [2].

In vivo efficacy Prostate cancer xenograft Antitumor activity Tolerability

UK-101's TBDMS Group Confers Unique Structural Basis for LMP2 Selectivity Not Found in Other β1i Inhibitors

Molecular modeling and molecular dynamics simulations have revealed that UK-101's exceptional LMP2 selectivity arises from a specific steric clash between its C-terminal tert-butyldimethylsilyl (TBDMS) group and residue Tyr169 in the β5c subunit of the constitutive proteasome [1]. This steric hindrance prevents UK-101 from adopting a catalytically competent binding pose in β5c, while the more spacious S1 pocket of LMP2 (β1i) readily accommodates the TBDMS moiety [1]. Additionally, the linear heptanamide chain at the N-terminus engages a hydrophobic pocket in LMP2 that is more favorable than the corresponding region in β1c, contributing further to selectivity [1]. Structural analogs lacking the TBDMS group, such as UK101-OH, exhibit markedly reduced selectivity, with IC50 values against β1i and β5c converging (e.g., UK101-OH IC50 against β1i ~1.8 μM, β5c ~2.4 μM; selectivity ratio <2-fold) [2]. This structure-selectivity relationship is unique to UK-101 among β1i-targeting compounds and explains why other epoxyketone-based inhibitors do not achieve comparable discrimination between immunoproteasome and constitutive proteasome subunits.

Structure-activity relationship Molecular docking Selectivity mechanism TBDMS group

UK-101 Demonstrates LMP2 Expression-Dependent Efficacy in Cancer Models

The antitumor activity of UK-101 correlates with cellular LMP2 expression levels, establishing a biomarker-driven efficacy profile that distinguishes it from pan-proteasome inhibitors [1]. In vitro, cancer cell lines expressing high levels of LMP2 exhibit markedly greater sensitivity to UK-101-induced apoptosis compared to cell lines with low LMP2 expression [1]. This expression-dependent efficacy was validated in vivo using mouse xenograft models: UK-101 significantly inhibited tumor growth in tumors derived from high-LMP2-expressing cells, but showed minimal activity against tumors with low LMP2 expression [1]. In contrast, bortezomib and other pan-proteasome inhibitors exhibit cytotoxicity largely independent of LMP2 expression levels, reflecting their broader targeting of multiple proteasome subunits [2]. This differential efficacy profile supports the use of UK-101 as a precision chemical probe for validating LMP2 as a therapeutic target in specific cancer subtypes.

Biomarker-guided therapy LMP2 expression Personalized medicine Target validation

Optimal Research Applications for UK-101 Based on Verified Differentiation Evidence


LMP2-Specific Functional Studies in Cancer Cell Biology

UK-101 is the tool of choice for researchers seeking to dissect LMP2-specific contributions to cancer cell proliferation, apoptosis, and cell cycle regulation without confounding effects from constitutive proteasome inhibition. Its 144-fold selectivity for β1i over β1c [1] ensures that observed phenotypes can be confidently attributed to LMP2 catalytic activity rather than off-target proteasome subunit inhibition. Recommended working concentrations for in vitro studies in prostate cancer (PC-3) cells are 2-8 μM over 24-48 hours, which consistently induce G1 cell cycle arrest, p27 accumulation, and caspase-mediated apoptosis with dose-dependent PARP cleavage [1]. For studies in pancreatic (Panc-1) or lung (H23) cancer cell lines, concentrations up to 50 μM have been validated without affecting NF-κB pathway activation [2].

In Vivo Target Validation Studies in LMP2-Expressing Xenograft Models

For preclinical studies requiring chronic in vivo LMP2 inhibition, UK-101 provides the only validated chemical probe that combines robust antitumor efficacy with minimal systemic toxicity. Based on the PC-3 xenograft model data, an intraperitoneal dosing regimen of 1-3 mg/kg administered twice weekly for 3 weeks produces 50-60% tumor growth inhibition with no significant body weight loss [3]. This favorable therapeutic window enables longitudinal studies that would be compromised by the cumulative toxicities of pan-proteasome inhibitors. Researchers should note that efficacy correlates with tumor LMP2 expression levels, making UK-101 particularly suitable for validating LMP2 as a therapeutic target in high-LMP2-expressing cancer subtypes [4].

Investigating NF-κB-Independent Mechanisms of Immunoproteasome Function

UK-101 is uniquely positioned for studies aimed at elucidating immunoproteasome functions that are independent of the canonical NF-κB pathway. Unlike epoxomicin or bortezomib, which block TNFα-induced IκBα degradation and NF-κB activation, UK-101 preserves NF-κB signaling while selectively inhibiting LMP2 catalytic activity [2]. This differential pharmacology makes UK-101 the required reagent for experiments designed to distinguish NF-κB-dependent from NF-κB-independent immunoproteasome functions in inflammation, immune regulation, and cancer. Recommended experimental designs include parallel treatment with UK-101 (LMP2 inhibitor) and epoxomicin (pan-proteasome inhibitor) to control for NF-κB pathway involvement in observed phenotypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for UK-101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.